

An In-depth Technical Guide on 3,5-Bis(methoxycarbonyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Bis(methoxycarbonyl)benzoic acid

Cat. No.: B1281345

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and synthesis of **3,5-Bis(methoxycarbonyl)benzoic acid**, a compound of interest in various research and development applications. The information is presented with a focus on structured data, detailed experimental protocols, and logical visualizations to support advanced scientific work.

Physicochemical Properties

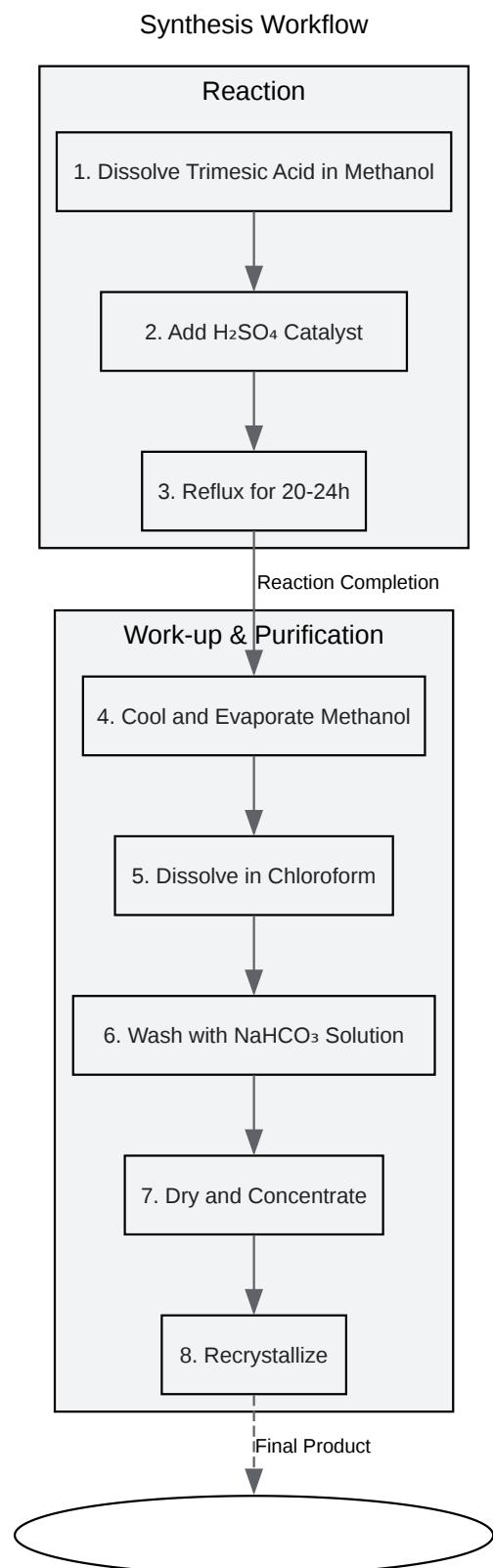
3,5-Bis(methoxycarbonyl)benzoic acid, also known as 1,3,5-Benzenetricarboxylic acid, dimethyl ester, is a derivative of trimesic acid.^[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Data for **3,5-Bis(methoxycarbonyl)benzoic acid**

Property	Value	Source(s)
IUPAC Name	3,5-bis(methoxycarbonyl)benzoic acid	[1]
Molecular Formula	C ₁₁ H ₁₀ O ₆	[1]
Molecular Weight	238.19 g/mol	[1]
CAS Number	38588-64-6	[1]
Melting Point	264 °C (decomposes)	
Appearance	White to off-white crystalline powder	
pKa	3.46 ± 0.10 (Predicted)	[2]

Experimental Protocols

This protocol describes the synthesis of **3,5-Bis(methoxycarbonyl)benzoic acid** through the selective diesterification of 1,3,5-benzenetricarboxylic acid (trimesic acid). The reaction utilizes a controlled amount of methanol and a sulfuric acid catalyst to favor the formation of the dimethyl ester.


Materials:

- 1,3,5-Benzenetricarboxylic acid (Trimesic acid)
- Methanol (anhydrous)
- Concentrated Sulfuric Acid
- Chloroform
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate

- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator
- Vacuum filtration apparatus

Procedure:

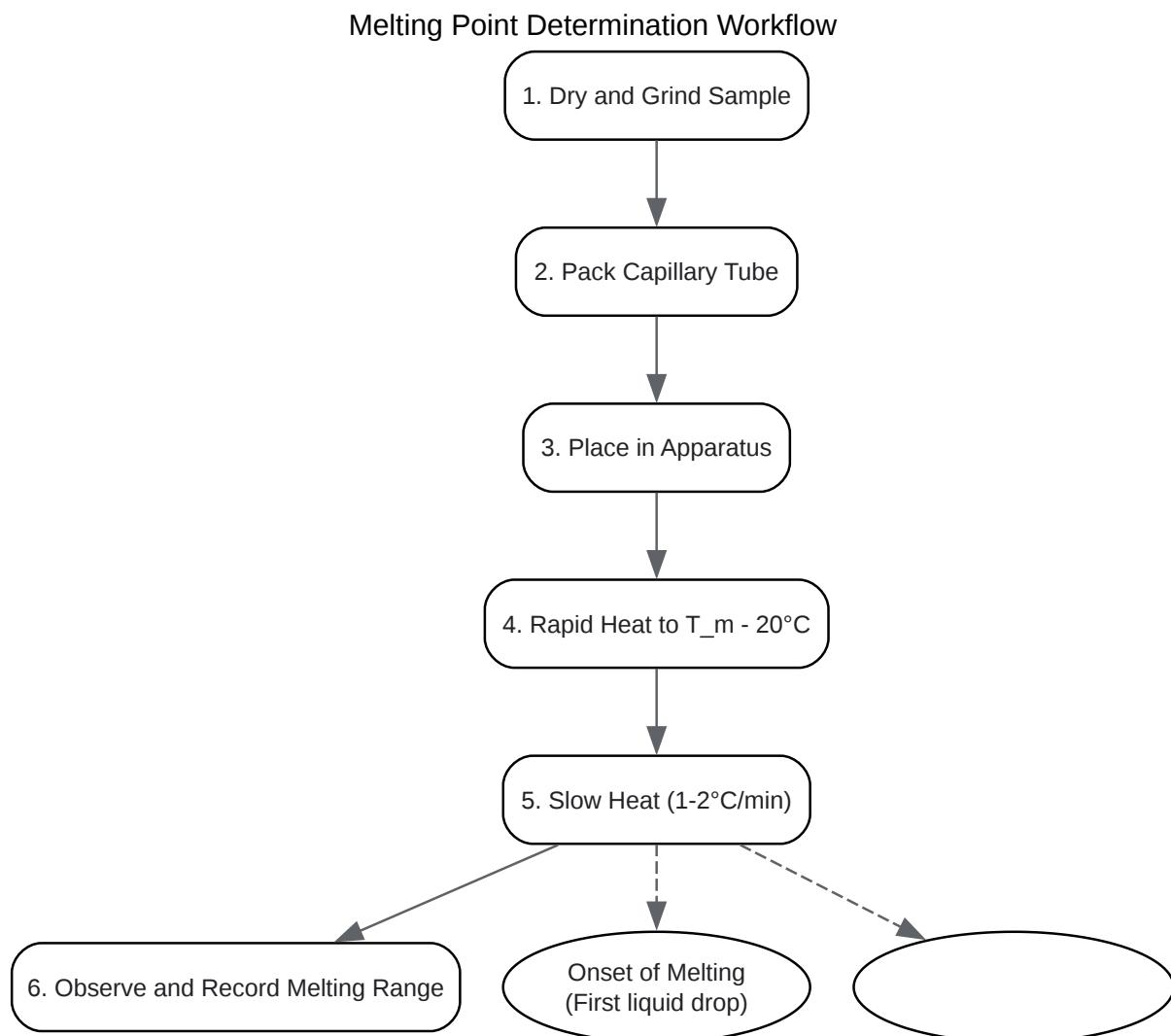
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-benzenetricarboxylic acid in methanol. For each mole of trimesic acid, use approximately 2.2 to 2.5 molar equivalents of methanol to favor diesterification.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the methanolic solution of trimesic acid while stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 20-24 hours.^[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling the reaction mixture to room temperature, remove the excess methanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in chloroform and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the organic phase.
- **Drying and Isolation:** Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3,5-Bis(methoxycarbonyl)benzoic acid.**
- **Purification:** The crude product can be further purified by recrystallization from an appropriate solvent system, such as a mixture of methanol and water.

Diagram 1: Synthesis Workflow for **3,5-Bis(methoxycarbonyl)benzoic acid**[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis of **3,5-Bis(methoxycarbonyl)benzoic acid**.

The melting point of **3,5-Bis(methoxycarbonyl)benzoic acid** can be accurately determined using the capillary method with a melting point apparatus.

Materials:


- **3,5-Bis(methoxycarbonyl)benzoic acid** (dried sample)
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Thiele tube setup or automated instrument)
- Mortar and pestle

Procedure:

- Sample Preparation: Ensure the sample of **3,5-Bis(methoxycarbonyl)benzoic acid** is thoroughly dried to remove any solvent, which could depress the melting point. Grind the crystalline sample into a fine powder using a mortar and pestle.
- Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the powder.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating and Observation:
 - If the approximate melting point is known (around 264 °C), rapidly heat the apparatus to about 20 °C below this temperature.
 - Then, decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
 - Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).

- Continue heating slowly and record the temperature at which the last solid particle melts completely (the clear point).
- Reporting: The melting point is reported as a range from the onset of melting to the clear point. For a pure substance, this range should be narrow.

Diagram 2: Melting Point Determination Workflow

[Click to download full resolution via product page](#)

Caption: A workflow for determining the melting point using the capillary method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Bis(methoxycarbonyl)benzoic acid | C11H10O6 | CID 12411418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. CN107501043B - A kind of method for synthesizing trimesicaldehyde by trimesic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 3,5-Bis(methoxycarbonyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281345#melting-point-of-3-5-bis-methoxycarbonyl-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com